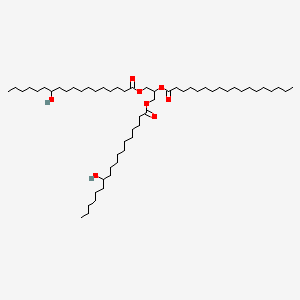

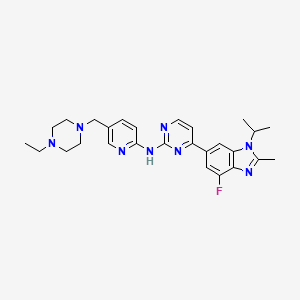

Methylprednisolone Succinate Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

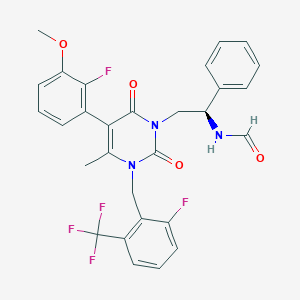

Methylprednisolone succinate dimer is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone. This compound is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly administered intravenously and is known for its rapid onset of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methylprednisolone succinate involves the esterification of methylprednisolone with succinic acid. The process typically involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring at 35-40°C to obtain the desired ester .

Industrial Production Methods

In industrial settings, methylprednisolone succinate is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The mobile phase for HPLC typically includes a mixture of glacial acetic acid and acetonitrile .

Análisis De Reacciones Químicas

Types of Reactions

Methylprednisolone succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include glacial acetic acid, acetonitrile, and phosphate buffer solutions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include methylprednisolone hemisuccinate and its sodium salt, methylprednisolone sodium succinate .

Aplicaciones Científicas De Investigación

Methylprednisolone succinate dimer has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in HPLC methods for the analysis of corticosteroids.

Biology: It is used to study the effects of glucocorticoids on cellular processes.

Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory drugs.

Mecanismo De Acción

Methylprednisolone succinate exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and the modulation of immune responses. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring glucocorticoid with similar metabolic and anti-inflammatory actions.

Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to methylprednisolone.

Uniqueness

Methylprednisolone succinate is unique due to its rapid onset of action and its specific use in intravenous administration. It also has a higher affinity for glucocorticoid receptors compared to other similar compounds, making it more potent in its anti-inflammatory effects .

Propiedades

Fórmula molecular |

C48H62O12 |

|---|---|

Peso molecular |

831.0 g/mol |

Nombre IUPAC |

bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate |

InChI |

InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1 |

Clave InChI |

VWCJNJLYSBJFOZ-OXFRLEMNSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)

![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)

![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)

![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)

![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)